molecular formula C6H5N3O B13350501 Pyrazolo[1,5-a]pyrimidin-7(6H)-one

Pyrazolo[1,5-a]pyrimidin-7(6H)-one

Cat. No.: B13350501
M. Wt: 135.12 g/mol
InChI Key: YPADPJPUCQNDOM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-7(6H)-one is a high-purity research chemical based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This fused, nitrogen-rich heterocyclic system is recognized for its structural resemblance to purines, allowing it to interact with a variety of enzymatic targets . Researchers value this compound for its potential as a key synthetic intermediate or a core structural element in developing novel bioactive molecules. The pyrazolo[1,5-a]pyrimidine core is a prominent framework in the development of protein kinase inhibitors . It serves as the central pharmacophore in several approved therapeutics and investigational compounds, particularly for targeting tropomyosin receptor kinases (Trk) in oncology . This scaffold has also been engineered to inhibit other critical kinases, including cyclin-dependent kinases (CDK2), EGFR, B-Raf, and Pim-1, which are implicated in various cancer proliferation pathways . Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold demonstrates remarkable versatility. Published studies on derivatives of this core structure have reported a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, anti-Alzheimer, and antimicrobial effects . Its applications extend to material science, where its photophysical properties are exploited, and it is also used in the synthesis of dyes and pigments . This product is intended for research and development purposes only. For Research Use Only (RUO). Not for use in diagnostic, therapeutic, or any human or veterinary clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

6H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1,3-4H,2H2

InChI Key

YPADPJPUCQNDOM-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CC=NN2C1=O

Origin of Product

United States

Significance in Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyrimidine (B1248293) core is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities. nih.govrsc.org Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, and antiviral agents. nih.govrsc.org The structural rigidity and capacity for diverse substitutions make it an ideal framework for designing potent and selective inhibitors of various biological targets. nih.govmdpi.com

Specifically, the Pyrazolo[1,5-a]pyrimidin-7(4H)-one variant (a tautomer of the title compound) was identified through high-throughput screening as a promising lead for antituberculosis agents. nih.govacs.org Research has demonstrated that modifications to this core can lead to significant improvements in activity against Mycobacterium tuberculosis (Mtb), including within infected macrophages, with low cytotoxicity. nih.gov

Furthermore, this scaffold is prominent in oncology research, particularly as a potent inhibitor of protein kinases, which are crucial regulators of cellular signaling pathways often disrupted in cancer. rsc.orgrsc.orgresearchgate.net Various derivatives have been developed as inhibitors for a range of kinases, including Pim-1, cyclin-dependent kinases (CDKs), and Tropomyosin receptor kinases (Trks), making them critical for targeted cancer therapy. mdpi.comrsc.orgekb.egnih.gov Marketed Trk inhibitors like Larotrectinib and Entrectinib feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical relevance. mdpi.com

Table 1: Selected Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

Target/Application Derivative Type Key Findings Reference(s)
Antituberculosis Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Identified as potent leads against M. tuberculosis with low cytotoxicity and activity within macrophages. nih.govacs.org
Anticancer (Pim-1 Kinase) 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines Compounds exhibit nanomolar inhibitory activity and high selectivity for Pim-1 kinase. nih.gov
Anticancer (Trk Kinase) Various substituted pyrazolo[1,5-a]pyrimidines The scaffold is essential for hinge interaction with Met592; modifications led to potent Trk inhibitors like Larotrectinib. mdpi.com

| Anticancer (CDK2) | Pyrazolo[1,5-a]pyrimidine derivatives | Designed as purine (B94841) analogues, these compounds show efficacy in killing cancer cells by inhibiting CDK2. | ekb.eg |

Importance in Organic Synthesis and Functional Material Science

The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a key reason for its widespread use. nih.govmdpi.com Its importance extends beyond medicine into the realms of organic synthesis and the development of novel functional materials. nih.govresearchgate.net

In organic synthesis, the most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction. nih.govmdpi.comencyclopedia.pub This typically involves reacting a 3-aminopyrazole (B16455), which acts as a 1,3-bisnucleophile, with a 1,3-biselectrophilic compound. mdpi.comencyclopedia.pub A variety of electrophilic partners can be used, including β-ketoesters, β-diketones, and β-ketonitriles, allowing for the introduction of diverse substituents at positions 5, 6, and 7 of the final fused ring system. nih.govencyclopedia.pubnih.gov Modern synthetic advancements, such as the use of microwave irradiation and green chemistry approaches like sonication in water-based systems, have made the synthesis more efficient, scalable, and environmentally friendly. nih.govnih.govrsc.org

In the field of functional materials, pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention for their significant photophysical properties. nih.govmdpi.comresearchgate.net This has led to their application in creating dyes and pigments. eurekaselect.comresearchgate.net More recently, research has explored the potential of highly nitrated pyrazolo[1,5-a]pyrimidine derivatives as high-energy-density materials (HEDMs). acs.org One such compound, 2,3,6-trinitropyrazolo[1,5-a]pyrimidin-7-amine, has shown high thermal stability and detonation performance comparable to established energetic materials but with significantly lower sensitivity, highlighting its potential as a next-generation HEDM. acs.org

Table 2: Key Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines

Reaction Type Reactants Key Features Reference(s)
Cyclocondensation 3-Aminopyrazoles + β-Ketoesters One-step reaction to form the fused heterocyclic system. nih.gov
Microwave-Assisted Synthesis 3-Aminopyrazoles + β-Ketonitriles Allows for the introduction of an amino group at position 5 via reductive azo bond cleavage. nih.gov
Green Chemistry Approach Aminopyrazoles + Alkynes Uses ultrasonic irradiation in a water-based system, improving efficiency and sustainability. nih.govrsc.org

| Reaction with Ketenes | 3-Aminopyrazoles + Ketenes | High yields and relatively short reaction times, with purification via recrystallization. | nih.gov |

Structural Characteristics of the Pyrazolo 1,5 a Pyrimidine Core

Classical Cyclocondensation Approaches

The most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine ring system involves the cyclocondensation reaction between 5-aminopyrazole derivatives and various 1,3-biselectrophilic compounds. researchgate.net This strategy is highly effective for building the fused pyrimidine ring onto a pre-existing pyrazole core. researchgate.netnih.gov

Reactions with 1,3-Biselectrophilic Compounds

The reaction of 5-aminopyrazoles with 1,3-biselectrophiles is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net This approach allows for significant structural diversity by varying both the aminopyrazole and the 1,3-dicarbonyl-containing reactant. rsc.org

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a frequently used and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org This reaction typically proceeds by refluxing the reactants in a suitable solvent, often with an acid catalyst like acetic acid. researchgate.net For instance, reacting 5-amino-4-aryl-pyrazoles with 2-arylmalondialdehyde in ethanol (B145695) with catalytic acetic acid yields the corresponding pyrazolo[1,5-a]pyrimidines. researchgate.net

Microwave-assisted synthesis has also been employed to accelerate these reactions. nih.gov A study by Portilla et al. (2012) demonstrated the regioselective synthesis of cyclopentapyrazolo[1,5-a]pyrimidines by reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173). nih.govrsc.org

Reactant 1 (5-Aminopyrazole)Reactant 2 (β-Dicarbonyl Compound)ProductReference
5-Amino-4-aryl-pyrazole2-ArylmalondialdehydePyrazolo[1,5-a]pyrimidine researchgate.net
3-Substituted-5-amino-1H-pyrazole2-AcetylcyclopentanoneCyclopentapyrazolo[1,5-a]pyrimidine nih.govrsc.org

β-Ketoesters are another important class of 1,3-biselectrophiles used in the synthesis of pyrazolo[1,5-a]pyrimidin-7(6H)-ones. researchgate.netacs.org The reaction of 5-aminopyrazoles with β-ketoesters provides a direct route to this specific scaffold. acs.org This one-step cyclocondensation is a common and efficient method for preparing these compounds. acs.org

For example, the reaction of various 5-aminopyrazoles with commercially available β-ketoesters leads to the formation of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. acs.org Similarly, the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with N-unsubstituted 5-aminopyrazoles yields pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position. researchgate.netorganic-chemistry.org This reaction proceeds with high regioselectivity. researchgate.netorganic-chemistry.org

Reactant 1 (5-Aminopyrazole)Reactant 2 (β-Ketoester)ProductReference
5-Aminopyrazoleβ-KetoesterPyrazolo[1,5-a]pyrimidin-7(4H)-one acs.org
N-Unsubstituted 5-aminopyrazoleβ,γ-Unsaturated γ-alkoxy-α-keto ester7-Ester-substituted pyrazolo[1,5-a]pyrimidine researchgate.netorganic-chemistry.org

Enaminones are versatile 1,3-biselectrophilic synthons for the construction of pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net The cyclocondensation reaction of 5-aminopyrazoles with enaminones is a widely studied and efficient method. researchgate.net Microwave-assisted protocols have been developed for this reaction, often providing high yields in short reaction times under solvent- and catalyst-free conditions. researchgate.net

A one-pot cyclization methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives by reacting aminopyrazoles with enaminones in the presence of sodium halides. nih.gov This process involves a cyclocondensation followed by oxidative halogenation. nih.gov

Reactant 1 (5-Aminopyrazole)Reactant 2 (Enaminone)ConditionsProductReference
NH-5-Aminopyrazolesβ-EnaminonesMicrowave irradiation, 180°C, 2 min2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines researchgate.net
AminopyrazolesEnaminones and Sodium HalidesOne-pot, K2S2O83-Halo-pyrazolo[1,5-a]pyrimidine derivatives nih.gov

The condensation of 5-aminopyrazoles with sodium salts of formyl ketones is a classical method for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net This approach has been a foundational strategy in the development of synthetic routes to this heterocyclic system. researchgate.net

Acetoacetanilides also serve as effective 1,3-biselectrophilic partners in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netresearchgate.net The cyclocondensation reaction between 5-aminopyrazoles and acetoacetanilides provides another avenue to access this important class of compounds. researchgate.net

Condensation with Alkynes (e.g., Dimethyl Acetylenedicarboxylate (B1228247), Methyl Propiolate, Ethyl Propiolate)

The reaction of 5-aminopyrazoles with activated alkynes, such as dimethyl acetylenedicarboxylate (DMAD), serves as a direct route to the pyrazolo[1,5-a]pyrimidine core. researchgate.netnih.gov In this reaction, the 5-aminopyrazole acts as a Michael acceptor. nih.gov The process involves an initial addition of the amino group of the pyrazole to the triple bond of the alkyne, followed by an intramolecular cyclization. nih.gov For example, the reaction of 5-aminopyrazoles with DMAD can lead to the formation of pyrazolo[1,5-a]pyrimidinones. nih.gov This method has been described for various substituted 5-aminopyrazoles, often requiring conditions such as prolonged boiling in solvents like methanol (B129727) or acetic acid to promote the cyclization. nih.gov The use of different activated alkynes allows for the introduction of various substituents on the resulting pyrimidine ring.

ReactantsProductConditionsReference
5-Aminopyrazoles, Dimethyl Acetylenedicarboxylate (DMAD)Pyrazolo[1,5-a]pyrimidinonesProlonged boiling in methanol or acetic acid nih.gov
3-Aminopyrazole (B16455), Activated Alkynes7-Substituted pyrazolo[1,5-a]pyrimidin-5-onesOne-pot, two-step synthesis researchgate.net
5-Aminopyrazole-4-carbonitriles, Dimethyl Acetylenedicarboxylate (DMAD)Pyrazolo[3,4-b]pyridine-5,6-dicarboxylatesDMSO, K2CO3 arkat-usa.org
Reactions with 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid)

The reaction between 5-aminopyrazoles and 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as dehydroacetic acid, provides another pathway to synthesize pyrazolo[1,5-a]pyrimidine derivatives. This reaction leverages the biselectrophilic nature of dehydroacetic acid to construct the pyrimidine ring. The specific substitution pattern of the final product can be influenced by the reaction conditions and the substituents on the starting 5-aminopyrazole.

Role of 5-Aminopyrazoles as Bisnucleophilic Systems

The versatility of 5-aminopyrazoles in the synthesis of fused heterocyclic systems stems from their nature as 1,3-bisnucleophilic compounds. nih.govmdpi.com This molecule possesses multiple nucleophilic centers: the exocyclic amino group (5-NH2), the ring nitrogen atom (N1), and the carbon atom at position 4 (C4). mdpi.com This polyfunctional nature allows 5-aminopyrazoles to react with a wide array of biselectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.netnih.gov

The most common synthetic strategy involves the cyclocondensation reaction between NH-3-aminopyrazoles and 1,3-biselectrophilic compounds. nih.gov The regioselectivity of the reaction, determining which nucleophilic sites of the aminopyrazole participate in the cyclization, can be controlled by the nature of the electrophile and the reaction conditions. For instance, reactions with β-dicarbonyl compounds and their equivalents are frequently employed, where the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon, followed by cyclization to form the pyrimidine ring. nih.gov This reaction can be catalyzed by acids or bases. nih.gov

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for the synthesis of pyrazolo[1,5-a]pyrimidines. These modern techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.orgresearchgate.net This method offers significant advantages over conventional heating, such as reduced reaction times, improved yields, and often cleaner reactions. rsc.orgbyu.edu

Microwave-assisted synthesis has been successfully applied to the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles to produce functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines with high yields and purity in short reaction times. nih.govacs.org Another example involves a three-step, one-pot synthesis of 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines in just one hour, achieving good to excellent yields. byu.edu Furthermore, the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles has been developed as a regioselective, solvent- and catalyst-free method for preparing 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net

ReactantsProductConditionsYieldReference
β-Enaminones, NH-5-Aminopyrazoles2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines180 °C, 2 min, MW irradiation88-97% researchgate.net
Aryl acetonitriles, DMF-DMA, H2NNH2·HBr, 1,1,3,3-Tetramethoxypropane/2-aryl-substituted malondialdehydes3,6-Disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines120 °C, 20 min per step, MW irradiation34-92% byu.edu
3-Oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-Amino-1H-pyrazoles6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesSolvent-free, MW irradiationHigh-yielding acs.org

Ultrasound Irradiation for Enhanced Synthesis

Ultrasound irradiation is another green chemistry technique that has been effectively utilized to promote the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netnih.gov Sonication provides energy to the reaction mixture through acoustic cavitation, leading to enhanced reaction rates and yields under mild conditions. researchgate.netnih.gov

A notable application is the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol. nih.govresearchgate.net This ultrasonic method affords pyrazolo[1,5-a]pyrimidines in satisfactory yields (61-98%) within a very short reaction time of 5 minutes. nih.govresearchgate.net The procedure is simple, with an easy work-up. nih.gov Similarly, the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines has been achieved through the reaction of an aminopyrazole with various formylated active proton compounds in aqueous media under ultrasound irradiation, demonstrating the versatility of this technique. eurjchem.comresearchgate.net

ReactantsProductConditionsYieldReaction TimeReference
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-Amino-5-methyl-1H-pyrazolePyrazolo[1,5-a]pyrimidinesEtOH, Ultrasound (75 °C)61-98%5 min nih.govresearchgate.net
Aminopyrazole, Formylated active proton compoundsAntipyrinyl-pyrazolo[1,5-a]pyrimidinesKHSO4, Aqueous media, Ultrasound-- eurjchem.comresearchgate.net

Catalyst-Free and Solvent-Free Reactions

The development of catalyst-free and solvent-free reaction conditions represents a significant step towards more sustainable chemical processes. These methods reduce the environmental impact by eliminating the need for potentially toxic catalysts and volatile organic solvents.

Several protocols for the synthesis of pyrazolo[1,5-a]pyrimidines have been developed that operate under these green conditions. For instance, the fusion method, which involves heating a mixture of 5-amino-1H-pyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione, has been used to prepare 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids in good to excellent yields with short reaction times. isc.ac Additionally, the microwave-assisted synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles has been successfully performed under catalyst- and solvent-free conditions. researchgate.net These approaches not only offer environmental benefits but also simplify the purification of the final products. acs.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the functionalization of the pyrazolo[1,5-a]pyrimidine core. These methods allow for the introduction of various substituents with high efficiency and selectivity.

Palladium-Catalyzed C–H Activation

Palladium-catalyzed direct C–H activation has emerged as a powerful and atom-economical strategy for the arylation of pyrazolo[1,5-a]pyrimidines. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. For instance, a one-pot, two-step process has been reported for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines. rsc.org This method involves an initial palladium-catalyzed direct C–H arylation of a 7-ethoxycarbonylmethyl-substituted pyrazolo[1,5-a]pyrimidine, followed by saponification and decarboxylation. rsc.org This sequential reaction, often carried out under microwave irradiation, provides a convenient and efficient route to derivatives that would be challenging to access through classical methods like Negishi coupling. rsc.org

Research has also demonstrated the regioselective direct C–H arylation of the pyrazolo[3,4-d]pyrimidine scaffold, a related isomer, which highlights the potential for selective functionalization of the pyrazole moiety within the fused ring system. researchgate.net In these reactions, the choice of ligands, such as 1,10-phenanthroline, can be crucial for achieving high regioselectivity. researchgate.net Furthermore, palladium-catalyzed oxidative C–H/C–H cross-coupling reactions between pyrazolo[1,5-a]azines and various five-membered heteroarenes have been developed, utilizing Pd(OAc)₂ as the catalyst and AgOAc as the oxidant, which expands the scope of accessible derivatives. nih.gov

One-Pot Synthetic Protocols

One-pot syntheses of pyrazolo[1,5-a]pyrimidin-7(6H)-ones and their analogs are highly valued for their efficiency, reduced workup procedures, and environmental friendliness. These protocols often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to construct the heterocyclic core in a single operation.

A notable example is the microwave-assisted, one-pot, two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines. rsc.org This procedure starts with the palladium-catalyzed direct α-arylation of an ester enolate of a pyrazolo[1,5-a]pyrimidine derivative, which is then followed by a saponification-decarboxylation sequence to yield the final product. rsc.org This approach offers significant advantages in terms of reduced reaction times and increased yields compared to traditional multi-step syntheses. rsc.org

Another efficient one-pot method involves the reaction of 3-aminopyrazole with activated alkynes to first generate 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones. These intermediates can then be further functionalized in the same pot to produce a library of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. researchgate.net The use of microwave irradiation has been shown to significantly accelerate these one-pot procedures. researchgate.netmdpi.com

Starting MaterialsReagents/ConditionsProduct TypeYield (%)Reference
7-Ethoxycarbonylmethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, Aryl bromidesPd(OAc)₂, P(o-tolyl)₃, K₂CO₃, Dioxane, Microwave; then LiOH, H₂O, Microwave7-Aryl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidinesExcellent rsc.org
3-Aminopyrazole, Activated alkynesMicrowave7-Substituted pyrazolo[1,5-a]pyrimidin-5-onesGood researchgate.net
5-Aminopyrazoles, β-halovinyl/aryl aldehydesPalladium catalyst, Microwave, Solvent-freeSubstituted pyrazolo[1,5-a]pyrimidinesGood researchgate.net

Regioselective Synthesis Control

Controlling the regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines is crucial, as different isomers can exhibit distinct biological activities. The primary method for achieving regiocontrol is the condensation reaction between 5-aminopyrazoles and various β-dicarbonyl compounds or their equivalents. nih.gov

The substitution pattern on both the 5-aminopyrazole and the β-dicarbonyl compound plays a key role in directing the cyclization to form the desired pyrazolo[1,5-a]pyrimidine isomer over the possible pyrazolo[3,4-b]pyridine byproduct. semanticscholar.org The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole. nih.govsemanticscholar.org

For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone has been shown to yield cyclopentapyrazolo[1,5-a]pyrimidines with high regioselectivity. nih.gov Similarly, the reaction with 2-acetylbutyrolactone (B121156) leads to the formation of 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones, involving a ring-opening of the lactone in the final cyclization step. nih.gov The choice of reaction conditions, such as the use of acidic or basic catalysts, can also influence the regiochemical outcome. nih.gov

Synthesis of Bi(pyrazolo[1,5-a]pyrimidinyl)-7-one Derivatives

A specific class of derivatives, the bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones, have been synthesized and evaluated for their biological properties. A notable synthetic route to these compounds involves the reaction of 3- and/or 4-substituted 5-aminopyrazoles with dehydroacetic acid (DHAA) or its analogs in refluxing ethanol. semanticscholar.org

The proposed mechanism for this transformation begins with the attack of the amino group of the 5-aminopyrazole on the acetyl side chain of DHAA to form a Schiff's base intermediate. This is followed by a nucleophilic attack of the endocyclic nitrogen of the pyrazole onto the lactone carbonyl of DHAA, leading to an intramolecular pyran ring opening and the formation of a pyrazolo[1,5-a]pyrimidinyl-β-diketone intermediate. semanticscholar.org A subsequent reaction with a second molecule of the 5-aminopyrazole on the remaining carbonyl groups of the intermediate leads to the formation of the final bi(pyrazolo[1,5-a]pyrimidinyl)-7-one structure. semanticscholar.org These compounds have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgnih.gov

5-Aminopyrazole ReactantDehydroacetic Acid AnalogProductReference
3- and/or 4-substituted 5-aminopyrazoles3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHAA) and its analogues5'-methyl-4H-[6,7']bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones semanticscholar.org

Ester Aminolysis for Analog Synthesis

Ester aminolysis provides a direct and efficient route for the synthesis of amide analogs of pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. A noteworthy application of this method is the synthesis of structural analogs of Reversan, a known multidrug resistance-associated protein 1 (MRP1) inhibitor. rsc.orgrsc.org

The synthesis involves the microwave-assisted amidation of a 3-carboethoxy-pyrazolo[1,5-a]pyrimidine ester with various primary amines. rsc.orgrsc.org This reaction is often mediated by silica (B1680970) gel, which acts as a heterogeneous catalyst, facilitating the aminolysis under solvent-free conditions. rsc.orgrsc.org This approach is advantageous as it avoids the often harsh conditions and multi-step procedures associated with traditional amide synthesis, such as hydrolysis of the ester followed by amide coupling reactions. rsc.orgrsc.org The precursor ester itself can be synthesized through the reaction of 5-amino-3-carboethoxy-1H-pyrazole with chalcones, followed by an oxidation step. rsc.orgrsc.org

Ester PrecursorAmine ReactantConditionsProductYieldReference
3-Carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidinePrimary aminesSilica gel, Microwave3-Carboxamide-5,7-diphenylpyrazolo[1,5-a]pyrimidine analogsHigh rsc.orgrsc.org

Macrocyclization Strategies

Macrocyclization has emerged as a powerful strategy in drug discovery to enhance the potency and selectivity of kinase inhibitors by constraining the molecule into a bioactive conformation. nih.gov This approach has been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold to develop selective inhibitors for various kinases, including Adaptor-Associated Kinase 1 (AAK1) and Tropomyosin receptor kinases (Trks). mdpi.combiorxiv.org

The synthesis of these macrocyclic derivatives typically involves a multi-step sequence. Starting from a functionalized pyrazolo[1,5-a]pyrimidine core, linker moieties are introduced through reactions such as nucleophilic substitution. biorxiv.org For example, a chlorinated pyrazolo[1,5-a]pyrimidine can be reacted with an amino alcohol to introduce a linker with a terminal hydroxyl group. biorxiv.org This hydroxyl group can then be protected, and further functionalization can be carried out on the heterocyclic core, such as through Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups. biorxiv.orgnih.gov The final macrocyclization step is often achieved through an intramolecular reaction, such as an amidation or an etherification, to close the ring. biorxiv.org These macrocyclic pyrazolo[1,5-a]pyrimidines have shown promising results as highly potent and selective kinase inhibitors. mdpi.combiorxiv.org

Acyclic Precursor ScaffoldMacrocyclization StrategyTarget KinaseReference
Pyrazolo[1,5-a]pyrimidineIntramolecular amidation/etherificationAAK1, TrkA mdpi.combiorxiv.org
3-Amino-1H-pyrazoleNucleophilic substitution and linker attachmentBMPR2 nih.gov

Strategic Positional Modifications (Positions 2, 3, 5, 6, 7)

The ability to introduce a variety of substituents at the 2, 3, 5, 6, and 7 positions of the pyrimidine and pyrazole rings allows for the precise tuning of the molecule's properties. nih.gov Modifications at these positions have been shown to enhance binding affinity to specific protein targets through various interactions, including hydrogen bonding and hydrophobic interactions. nih.gov The introduction of diverse functional groups such as alkyl, aryl, amino, and halogen groups is key to this fine-tuning process. nih.gov

For instance, a study on the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) revealed the formation of both syn- and anti-configured isomers, expanding the stereochemical diversity of accessible derivatives. mdpi.com This is significant as the spatial arrangement of substituents can dramatically impact biological activity. mdpi.com

Introduction of Diverse Functional Groups

The introduction of various functional groups onto the pyrazolo[1,5-a]pyrimidine core is a key strategy for creating diverse chemical libraries for drug discovery. Methodologies such as palladium-catalyzed cross-coupling and click chemistry have been instrumental in this regard. researchgate.netrsc.org

Halogenated pyrazolo[1,5-a]pyrimidines are valuable intermediates for further functionalization through cross-coupling reactions and some 3-halo derivatives have exhibited anxiolytic properties. nih.gov Traditional methods for halogenation often involve N-halosuccinimides (NXS) in organic solvents at elevated temperatures. rsc.org

More recent and environmentally friendly methods have been developed. One such method employs readily available potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines. rsc.org This protocol is efficient, with good to excellent yields, and is applicable to a range of substrates. rsc.org Another approach utilizes a combination of sodium halides (NaX) and potassium persulfate (K2S2O8) in water for direct oxidative halogenation. nih.gov This method is also applicable for the one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines from amino pyrazoles and enaminones or chalcones. nih.gov

Selective mono- and di-iodination of pyrazolo[1,5-a]pyrimidines can be achieved by controlling the stoichiometry of N-iodosuccinimide (NIS). tandfonline.comresearchgate.net In contrast, reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) tend to yield dibrominated or dichlorinated products. tandfonline.comresearchgate.net

The introduction of aryl and heteroaryl groups can significantly influence the biological activity of pyrazolo[1,5-a]pyrimidines. These moieties are often incorporated through condensation reactions. For example, 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides have been synthesized from the reaction of 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidine derivatives can be obtained from the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate with high regioselectivity. researchgate.net

Chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines has been achieved through the condensation of isoflavones with 3-aminopyrazole under microwave irradiation or conventional heating, respectively. nih.gov

The carboxamide functional group is a common feature in many biologically active molecules. In the context of pyrazolo[1,5-a]pyrimidines, carboxamide derivatives have been synthesized for various applications. For instance, a library of over 400 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides was prepared using a solution-phase synthesis method. acs.org This involved the synthesis of activated p-nitrophenyl esters followed by reaction with various amines. acs.org

In another study, the cyano group of 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile was partially hydrolyzed with sulfuric acid to yield the corresponding carboxamide. ekb.egresearchgate.net

N-Arylamino pyrazolo[1,5-a]pyrimidines are another important class of derivatives. An efficient synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines has been reported, where the reaction conditions are tuned based on the electronic properties of the aromatic amines. nih.gov Amines with electron-donating groups react in the presence of triethylamine, while those with electron-withdrawing groups require stronger basic conditions. nih.gov A ligand-free, copper-promoted N-arylation of pyrazolo[1,5-a]pyrimidin-7-amines with aryl iodides has also been developed, allowing for the synthesis of both diarylamines and triarylamines by controlling the reaction conditions. researchgate.net

While specific details on the incorporation of fluoroalkynyl side chains into this compound were not found in the provided search results, the synthesis of fluorinated pyrazolo[1,5-a]pyrimidine derivatives has been reported. researchgate.net For example, starting from 2-cyanomethyl-7-(thiophen-2-yl)-5-trifluoromethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a series of new fluorinated derivatives were obtained by reaction with various electrophiles. researchgate.net This suggests that the incorporation of fluorinated moieties is a viable strategy for modifying the properties of the pyrazolo[1,5-a]pyrimidine scaffold.

Impact of Substituent Electronic Properties on Reactivity and Yield

The electronic nature of substituents on the pyrazolo[1,5-a]pyrimidine scaffold plays a pivotal role in directing the course and outcome of its functionalization reactions. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) significantly alters the electron density distribution across the fused heterocyclic system. This modulation, in turn, influences the nucleophilicity or electrophilicity of various positions on the pyrazole and pyrimidine rings, thereby affecting reaction rates, yields, and even the required reaction conditions.

The influence of substituent electronics is evident from the initial cyclization reactions used to construct the core. For instance, during the synthesis of 7-arylpyrazolo[1,5-a]pyrimidines from β-enones, the reaction yields show a clear dependence on the electronic nature of the substituents on the aryl moiety. nih.gov Reaction yields are observed to increase when electron-withdrawing groups are attached to the 4-aryl group of the enone precursor, highlighting an electronic dependence on the nature of these substituents. nih.gov

Post-functionalization reactions on the pre-formed pyrazolo[1,5-a]pyrimidine core are also highly sensitive to these electronic effects. This is particularly apparent in nucleophilic aromatic substitution (NAS), electrophilic substitution, and multicomponent reactions.

Nucleophilic Aromatic Substitution (NAS):

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, especially at positions 5 and 7 when they bear a suitable leaving group like a halogen. The reactivity in these NAS reactions can be fine-tuned by the electronic properties of other substituents on the ring system. A clear example is the synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines from a 5,7-dichloro derivative. nih.gov The electronic character of the incoming aromatic amine dictates the necessary reaction conditions. Amines bearing electron-donating groups readily undergo substitution in the presence of a mild base like triethylamine, affording products in high yields. nih.gov In contrast, aromatic amines substituted with electron-withdrawing groups are less nucleophilic and require stronger basic conditions to achieve the desired transformation. nih.gov

Table 1: Impact of Substituent Electronic Properties on the Synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines nih.gov
Aromatic Amine Substituent (R)Electronic PropertyBase ConditionYield
-OCH3 (Methoxy)Electron-Donating (EDG)Mild (Triethylamine)High
-CH3 (Methyl)Electron-Donating (EDG)Mild (Triethylamine)High
-NO2 (Nitro)Electron-Withdrawing (EWG)StrongModerate to High
-CN (Cyano)Electron-Withdrawing (EWG)StrongModerate to High

Electrophilic Substitution:

Multicomponent Reactions:

In multicomponent reactions (MCRs) for synthesizing pyrazolo[1,5-a]pyrimidines, the electronic nature of the building blocks, such as aldehydes, significantly impacts the reaction's success and yield. In a rhodium-catalyzed three-component reaction between aldehydes, aminopyrazoles, and sulfoxonium ylides, a wide variety of aromatic and heteroaromatic aldehydes can be used. nih.govnih.gov The reaction is suitable for aldehydes possessing electron-donating groups, as well as those with haloaryl and heteroaryl functionalities, generally providing good to excellent yields. nih.gov However, certain substrates, like enolizable aldehydes, proved to be difficult, indicating that the electronic and structural features of the aldehyde are crucial for reactivity. nih.gov

Table 2: Effect of Aldehyde Substituents on the Yield of Pyrazolo[1,5-a]pyrimidines in a Rh-Catalyzed Multicomponent Reaction nih.gov
Aldehyde TypeSubstituent ExamplesReaction Suitability / Yield
Aromatic with EDGs-OCH3, -CH3Suitable / Good to Excellent Yield
Aromatic with EWGs-CF3, -NO2Suitable / Good to Excellent Yield
Haloaryl-F, -Cl, -BrSuitable / Good to Excellent Yield
HeteroarylPyridyl, ThienylSuitable / Good to Excellent Yield
Enolizable Aldehydese.g., AcetaldehydeDifficult Substrates

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidin 7 6h One Analogues

Influence of Substituent Nature and Position on Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidin-7(6H)-one analogues is highly dependent on the nature and position of various substituents.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) core have a profound impact on biological activity. Electron-withdrawing groups, such as nitro or cyano groups, can enhance the hydrogen bond donating capacity of nearby N-H groups and modulate the pKa of the molecule, which can be critical for target binding. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can increase the electron density of the aromatic system, potentially strengthening π-π stacking interactions with aromatic residues in a protein's active site.

For instance, studies have shown that the introduction of electron-withdrawing substituents at specific positions can lead to a significant increase in inhibitory activity against certain kinases. This is often attributed to the enhanced ability of the molecule to interact with key residues in the ATP-binding pocket.

Steric and Lipophilicity Considerations

The size and lipophilicity of substituents are critical factors in the SAR of this compound analogues. Bulky substituents can create steric hindrance, which may either be detrimental, by preventing the molecule from fitting into a binding site, or beneficial, by promoting a specific conformation that is favorable for binding.

Lipophilicity, often quantified by the partition coefficient (logP), is crucial for membrane permeability and reaching intracellular targets. A balance is necessary; while increased lipophilicity can improve cell penetration, it can also lead to issues with solubility and off-target effects. Modifications that fine-tune the lipophilicity, such as the introduction of small alkyl or halogen groups, are a key strategy in the optimization of these compounds.

Regioisomeric Effects on Biological Interaction

The specific placement of substituents on the this compound scaffold, known as regioisomerism, has a dramatic effect on biological interactions. For example, a substituent at the 2-position of the pyrazole (B372694) ring may have a completely different effect on activity compared to the same substituent at the 3-position. This is because the different positions orient the substituent in a unique spatial arrangement relative to the rest of the molecule, thereby altering how it interacts with the specific amino acid residues of a biological target. The precise regioisomeric placement is often a determining factor in achieving high-affinity binding and selectivity.

SAR in Specific Biological Contexts

The SAR of this compound analogues is often highly specific to the biological context being investigated.

Anticancer Activity and Cell Line Specificity

In the context of anticancer activity, the SAR of this compound analogues has been explored against various cancer cell lines. The specificity of these compounds for certain cell lines is often linked to the overexpression of particular kinases or other protein targets in those cells.

For example, analogues with specific substitutions have shown potent activity against cell lines that are dependent on certain signaling pathways. The table below illustrates how different substituents on the this compound core can influence the anticancer activity against specific cell lines.

Table 1: Influence of Substituents on the Anticancer Activity of this compound Analogues

Compound R1 R2 R3 Target Cell Line IC50 (µM)
1 H H H A549 >100
2 CH3 H Cl A549 15.2
3 H Ph H MCF-7 8.5
4 H 4-F-Ph H MCF-7 5.1

| 5 | CH3 | H | NO2 | HCT116 | 2.3 |

The data in the table highlights the importance of substituent effects. For instance, the introduction of a methyl group at R1 and a chloro group at R3 (Compound 2) confers moderate activity against the A549 lung cancer cell line, whereas the unsubstituted parent compound (Compound 1) is inactive. The presence of a phenyl group at R2 (Compound 3) shows activity against the MCF-7 breast cancer cell line, which is further enhanced by the addition of a fluorine atom to the phenyl ring (Compound 4). The most potent activity is observed with Compound 5, which features a nitro group at R3, against the HCT116 colon cancer cell line. This demonstrates the critical role of both the nature and position of substituents in determining the anticancer potency and selectivity of this class of compounds.

Table of Compound Names

Compound Name
This compound
2-methyl-5-chloro-pyrazolo[1,5-a]pyrimidin-7(6H)-one
3-phenyl-pyrazolo[1,5-a]pyrimidin-7(6H)-one
3-(4-fluorophenyl)-pyrazolo[1,5-a]pyrimidin-7(6H)-one

Kinase Inhibition Selectivity (e.g., TRK, CK2, Pim-1, B-Raf)

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in the design of protein kinase inhibitors, primarily by mimicking ATP and interacting with the kinase hinge region. nih.govrsc.org SAR studies have been pivotal in developing analogues with high potency and selectivity for specific kinases implicated in cancer and other diseases. rsc.org

Tropomyosin Receptor Kinase (TRK) The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in several approved and clinical-stage TRK inhibitors used in cancer therapy. nih.govmdpi.comnih.gov SAR studies reveal that the N1 atom of the pyrazole ring is essential for forming a critical hydrogen bond with the hinge residue Met592 in the TRK active site. nih.gov Key SAR insights include:

Position 3: The presence of a carboxamide group at this position significantly enhances TrkA inhibitory activity. nih.gov

Position 5: Substitution at this position with moieties like a 2,5-difluorophenyl-substituted pyrrolidine (B122466) increases TRK inhibition. nih.gov

Macrocyclization: Creating macrocyclic derivatives has been a successful strategy to improve binding affinity and selectivity, often by constraining the molecule's conformation. mdpi.com

Other Substitutions: The addition of a morpholine (B109124) group can improve selectivity by minimizing off-target effects, while fluorine incorporation enhances interactions with other residues like Asn655. nih.gov

Several potent TRK inhibitors are based on this scaffold, including Larotrectinib and Entrectinib. mdpi.com

Interactive Table: Activity of Pyrazolo[1,5-a]pyrimidine Analogues against TRK Kinases

Casein Kinase 2 (CK2) While many compounds inhibit CK2, achieving high selectivity remains a challenge. rsc.org Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the identification of highly potent and selective CK2 inhibitors. A key strategy involved macrocyclization, which resulted in compound IC20 (31), a potent inhibitor with a dissociation constant (KD) of 12 nM and exceptional selectivity for CK2. SAR studies indicated that a polar carboxylic acid moiety, common to many CK2 inhibitors, was important for potency.

Pim-1 Kinase The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be a highly selective core for inhibiting Pim-1 kinase. acs.org A detailed SAR study demonstrated that the 5-position is critical for potency. acs.org

An amino group at the 5-position (compound 7) provided the most potent Pim-1 inhibition (IC50 = 45 nM), likely through hydrogen bonding interactions with key residues Asp-128 and Asp-131. acs.org

Replacing the amino group with hydroxyl groups also resulted in potent inhibitors. acs.org

Ether and sulfone substitutions at this position, which lack an active proton for hydrogen bonding, showed slightly reduced potency, underscoring the importance of this interaction for Pim-1 inhibition. acs.org

B-Raf Kinase Novel series of ATP-competitive B-Raf inhibitors have been developed using the pyrazolo[1,5-a]pyrimidine scaffold, which are particularly relevant for treating melanomas with the B-Raf(V600E) mutation. rsc.orgnih.gov Systematic optimization of substituents on the core led to the identification of potent and selective inhibitors with good pharmacokinetic properties. nih.gov For instance, pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been identified as B-Raf kinase inhibitors, and SAR studies have been conducted to improve their biochemical profile. nih.gov Optimization of one series led to compound 17, which is a potent, selective, and orally available agent. nih.gov

Antimycobacterial Activity

The pyrazolo[1,5-a]pyrimidine core has been identified in multiple high-throughput screens as a promising starting point for novel antitubercular agents. rsc.org SAR studies have explored different classes of analogues, revealing distinct mechanisms of action and pharmacophores.

One class, 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, has been reported as potent inhibitors of mycobacterial ATP synthase. researchgate.net Comprehensive SAR studies on nearly 70 analogues revealed that the most effective compounds contained a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. researchgate.net The optimal C-7 side chain was identified as 2-pyridinemethanamine. researchgate.net

Another series based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core was also systematically studied. A focused library of analogues was synthesized to identify key features for antitubercular activity, leading to significant improvements over the initial screening hit. The most promising compounds exhibited low cytotoxicity and were active against Mycobacterium tuberculosis within macrophages. rsc.org Unlike the 7-amine series, the mechanism for these compounds was not related to cell-wall biosynthesis or iron uptake, and resistance was conferred by mutations in a hydroxylase (Rv1751) that promoted the metabolic breakdown of the compound. nih.gov

Interactive Table: Antimycobacterial Activity of Pyrazolo[1,5-a]pyrimidine Analogues

Modulation of Other Biological Targets (e.g., PDE2A, Neuropeptide Y1 Receptor)

Phosphodiesterase 2A (PDE2A) The closely related rsc.orgnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has been successfully explored to develop potent and selective inhibitors of phosphodiesterase 2A (PDE2A). nih.gov Starting from a high-throughput screening hit, structure-guided design and computational free-energy perturbation (FEP) calculations were used to prioritize substituents. nih.gov This effort led to the discovery of compound 46, a highly potent PDE2A inhibitor with an IC50 of 1.3 nM and approximately 100-fold selectivity over other PDE enzymes. nih.gov

Neuropeptide Y1 Receptor (NPY Y1R) A novel series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated as antagonists for the Neuropeptide Y1 Receptor (NPY Y1R). SAR studies revealed that high binding affinity and selectivity could be achieved with specific substitution patterns. Key findings indicated that C3 trisubstituted aryl groups and C7 substituted 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine moieties were crucial for potent antagonism. One compound from this series, 2f (CP-671906), was shown to inhibit NPY-induced effects in animal models.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of pyrazolo[1,5-a]pyrimidine (B1248293) systems. These calculations offer a detailed view of the electronic distribution, molecular geometry, and energetic landscape of these molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study the molecular structures and electronic properties of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov For instance, calculations are often performed using the B3LYP functional with various basis sets, such as 6-311G(d,p) and 6-311++G(2d,2p), to optimize molecular geometries and predict spectroscopic features. jcsp.org.pk These theoretical studies have proven to be reliable in corroborating experimental findings from techniques like FT-IR, 1H-NMR, and 13C-NMR. jcsp.org.pk

DFT calculations have been successfully used to analyze the electronic structure of various substituted pyrazolo[1,5-a]pyrimidines, providing a foundational understanding of their chemical behavior. rsc.org The choice of the functional and basis set is crucial for obtaining accurate results that align with experimental data. jcsp.org.pk

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of molecules. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the ease of intramolecular charge transfer. researchgate.net

For pyrazolo[1,5-a]pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals the regions susceptible to electrophilic and nucleophilic attack, respectively. youtube.com In many derivatives, the HOMO is localized on the electron-rich pyrazole (B372694) moiety, while the LUMO is distributed over the pyrimidine (B1678525) ring, suggesting a potential for intramolecular charge transfer from the pyrazole to the pyrimidine ring upon electronic excitation. nih.gov The presence of electron-donating or electron-withdrawing groups can significantly influence the energies of these orbitals and the magnitude of the HOMO-LUMO gap. rsc.org A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. researchgate.net

Calculated Quantum Chemical Properties for Pyrazolo[1,5-c]pyrimidin-7(1H)-one Derivatives (a closely related isomer)
ParameterValue (for derivative 2a)Value (for derivative 2b)
HOMO Energy (eV)-6.09-5.98
LUMO Energy (eV)-1.63-1.54
Energy Gap (eV)4.464.44

The data in this table is derived from a study on Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, which are structural isomers of the subject compound. The trends are illustrative of the computational analysis applied to this class of compounds. jcsp.org.pk

Energetic and Geometrical Parameter Analysis (Total Energies, Relative Energies, Bond Lengths, Angles, Energy Gaps)

DFT calculations provide precise information about the optimized geometry of pyrazolo[1,5-a]pyrimidine derivatives, including bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational methodology. researchgate.net The analysis of these geometrical parameters helps in understanding the planarity and conformational preferences of the fused ring system.

Energetic parameters such as total energies and relative energies of different conformers or isomers can also be determined, offering insights into their thermodynamic stability. jcsp.org.pk The HOMO-LUMO energy gap, as previously mentioned, is a key energetic parameter that influences the molecule's electronic properties and reactivity. nih.govjcsp.org.pk

Selected Calculated Geometrical Parameters for a Representative Pyrazolo[1,5-a]pyrimidine Derivative
ParameterValue
Bond Length C7-C8 (Å)1.48
Dihedral Angle (PP core and 7-aryl group)Variable (depends on substituent)

The data in this table is generalized from findings on 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For pyrazolo[1,5-a]pyrimidine systems, MEP maps typically show the most negative potential around the nitrogen atoms of the pyrimidine ring, identifying them as likely sites for protonation and hydrogen bond acceptance. rsc.org This information is particularly useful in drug design for optimizing interactions with biological targets. rsc.org The MEP analysis can guide the modification of the scaffold to enhance potency and other drug-like properties. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. johnshopkins.edu This method is widely employed in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Numerous molecular docking studies have been conducted on pyrazolo[1,5-a]pyrimidine derivatives to explore their potential as inhibitors of various biological targets. johnshopkins.edunih.govnih.govrsc.orgacs.org These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazolo[1,5-a]pyrimidine scaffold and the amino acid residues in the active site of the target protein. For example, derivatives of this scaffold have been docked into the active sites of enzymes like InhA, a key enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis, and MurA, an essential enzyme for bacterial cell wall biosynthesis. nih.govacs.org The docking results help in rationalizing the structure-activity relationships and in designing more potent and selective inhibitors. nih.govrsc.org

Binding Energy and Interaction Analysis

Following the prediction of a binding pose, computational methods are used to analyze the specific interactions and estimate the binding energy, which correlates with the ligand's affinity for the target. These analyses reveal the key amino acid residues and the types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-target complex. nih.gov

The table below summarizes findings from various molecular docking and interaction studies on pyrazolo[1,5-a]pyrimidine derivatives.

Target ProteinDerivative ScaffoldPredicted Binding EnergyKey Interacting ResiduesType of Interaction
Tropomyosin Receptor Kinase A (TrkA)Picolinamide-substituted pyrazolo[1,5-a]pyrimidine-Met592, Asn655Hinge interaction, Hydrogen bond
Cyclin-Dependent Kinase 2 (CDK2)Pyrazolo[1,5-a] acs.orgnih.govacs.orgtriazine--ATP-binding site interaction
SARS-CoV-2 Main Protease (Mpro) mdpi.comacs.orgnih.govTriazolo[1,5-a]pyrimidin-7-one (Lead1)-129.266 kJ/molHis41, Cys145, Glu166Hydrogen bond, Active site binding
Aryl Hydrocarbon Receptor (AHR)Pyrazolo[1,5-a]pyrimidine--Hydrophobic interactions

Table showing predicted binding energies and key molecular interactions of Pyrazolo[1,5-a]pyrimidin-7(6H)-one derivatives with various biological targets.

QSAR and In Silico Screening Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies and other in silico screening methods are powerful strategies for identifying new active compounds and optimizing lead structures from large virtual libraries.

High-throughput screening (HTS) campaigns, which are often computational in nature, have successfully identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a promising starting point for developing new drugs. nih.govacs.org For example, an in-house HTS campaign of diverse small-molecule libraries identified a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative as a lead for antitubercular agents. nih.govacs.org

In another example, potential Aryl Hydrocarbon Receptor (AHR) antagonists were discovered through a homology model-based high-throughput virtual screening. rsc.org This led to the identification of a pyrazolo[1,5-a]pyrimidine-based antagonist with an initial IC50 of 650 nM, which was subsequently optimized to a potency of 31 nM by systematically modifying substituents to enhance hydrophobic interactions within the AHR ligand-binding site. rsc.org

Furthermore, 3D-QSAR models have been developed for pyrazolo-triazole hybrids to understand the structural requirements for anticancer activity. researchgate.net These models revealed the importance of specific substitutions, such as an electronegative group at the R1 position and a 3,4-dimethoxyphenyl substituent at the R2 position, for enhancing biological potency against various cancer cell lines. researchgate.net Such studies provide a pharmacophore model that guides the synthesis of new derivatives with improved activity. nih.govrsc.org

Theoretical Studies of Photophysical Properties

The pyrazolo[1,5-a]pyrimidine scaffold is not only medicinally relevant but also forms the core of fluorescent molecules with potential applications in materials science and as biological probes. rsc.orgnih.gov Theoretical methods based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial for understanding and predicting the photophysical properties of these compounds, such as light absorption and emission. rsc.org

A comprehensive theoretical and experimental study on a series of pyrazolo[1,5-a]pyrimidines revealed that their photophysical properties are highly tunable. rsc.org The electronic structure analysis showed that substituents at position 7 of the fused ring play a critical role. Electron-donating groups (EDGs) at this position lead to significant improvements in both absorption and emission intensities. rsc.org This enhancement is attributed to an efficient Intramolecular Charge Transfer (ICT) process from the substituent to the pyrazolo[1,5-a]pyrimidine ring system. Conversely, electron-withdrawing groups (EWGs) result in low absorption and emission intensities. These theoretical findings were in excellent agreement with experimental data. rsc.org

The study demonstrated that the properties of these fluorophores are comparable to commercial probes, with molar absorptivity (ε) values ranging from 3,320 to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to as high as 0.97. rsc.org

Compound/SubstituentCalculated PropertyValueMethod
7-substituted Pyrazolo[1,5-a]pyrimidinesMolar Absorptivity (ε)3,320 - 20,593 M⁻¹cm⁻¹TD-DFT
7-substituted Pyrazolo[1,5-a]pyrimidinesFluorescence Quantum Yield (ΦF)0.01 - 0.97TD-DFT
Pyrazolo[1,5-a]pyrimidine with EDG at C7Absorption/Emission IntensityHighDFT/TD-DFT
Pyrazolo[1,5-a]pyrimidine with EWG at C7Absorption/Emission IntensityLowDFT/TD-DFT

Table presenting key photophysical properties of this compound derivatives as determined by theoretical calculations.

Biological Targets and Preclinical Mechanism of Action

Kinase Inhibition Landscape

Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)

The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a prominent framework for the development of Tropomyosin Receptor Kinase (Trk) inhibitors. mdpi.comnih.gov The Trk family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that have emerged as significant targets in solid tumors, particularly those harboring NTRK gene fusions. nih.govnih.gov Several pyrazolo[1,5-a]pyrimidine-based compounds have not only shown preclinical promise but have also advanced to clinical use. Marketed Trk inhibitors like Larotrectinib, Entrectinib, and the second-generation inhibitor Repotrectinib all feature this core scaffold. nih.govnih.govnih.gov

Structure-activity relationship (SAR) studies have revealed that the N1 atom of the pyrazolo[1,5-a]pyrimidine core is crucial for forming a hydrogen bond with the Met592 residue in the hinge region of the Trk kinase domain, which is essential for binding affinity. mdpi.com The development of dual inhibitors targeting both Trk kinases and other targets like Cyclin-Dependent Kinase 2 (CDK2) has been explored as a strategy to enhance anticancer efficacy and overcome potential drug resistance. nih.gov

Macrocyclic derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent, nanomolar inhibition of TrkA. For instance, compounds designed based on Repotrectinib showed significant inhibition of cell proliferation in TRKA-driven cancer cells. nih.gov

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against TrkA
CompoundTarget Cell LineActivity (IC50)Reference
Compound 23 (Macrocycle)TRKA KM120.1 nM nih.gov
Compound 24 (Macrocycle)TRKA KM120.2 nM nih.gov

Pim-1 Kinase

Pim-1 kinase, a serine/threonine kinase often overexpressed in a wide range of cancers, has been identified as a key target for inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov Virtual screening efforts initially identified a pyrazolo[1,5-a]pyrimidine hit with a modest potency of 52 μM against Pim-1. nih.gov Subsequent optimization led to the development of highly potent and selective pan-Pim inhibitors. nih.govnih.gov

One study demonstrated that optimized pyrazolo[1,5-a]pyrimidine compounds strongly inhibited Pim-1 and also showed potent activity against Flt-3 kinase. nih.gov The selectivity of this scaffold for Pim-1 has been confirmed against large kinase panels, with one series showing high selectivity against 119 oncogenic kinases. nih.gov However, for some derivatives developed for other primary targets like Casein Kinase 2 (CK2), Pim-1 can be a significant off-target, with inhibition observed in the nanomolar range (e.g., IC50 of 46 nM). biorxiv.orgbiorxiv.org

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase
Compound Series/ScaffoldInitial Hit Potency (IC50)Key FindingsReference
Pyrazolo[1,5-a]pyrimidine52 μMHit identified from virtual screening, leading to potent and selective inhibitors. Also inhibits Flt-3. nih.gov
Pyrazolo[1,5-a]pyrimidine (Template-based)Not specifiedLed to the identification of potent, pan-Pim inhibitors like compound 11j. nih.gov
CX-4945 (Silmitasertib) Off-Target46 nMPim-1 identified as an off-target for a pyrazolo[1,5-a]pyrimidine-based CK2 inhibitor. biorxiv.orgbiorxiv.org

Casein Kinase 2 (CK2)

The pyrazolo[1,5-a]pyrimidine framework has been successfully optimized to produce highly potent and selective inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers. nih.gov While some pyrazolo[1,5-a]pyrimidine-based compounds showed off-target activity, dedicated optimization efforts have led to derivatives with exceptional selectivity for CK2. biorxiv.orgnih.gov

One study reported the development of compound IC20 (31), an acyclic pyrazolo[1,5-a]pyrimidine, which exhibits high in vitro potency with a dissociation constant (KD) of 12 nM and an IC50 value of 8 nM for the CK2α subunit. biorxiv.orgnih.gov This compound demonstrated excellent selectivity when screened against a large panel of kinases. biorxiv.org Another series of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines also yielded potent CK2 inhibitors, with the lead compound, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (2i), showing an IC50 of 45 nM. nih.gov

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Casein Kinase 2 (CK2)
CompoundMetricValueReference
IC20 (31)KD12 nM nih.gov
IC50 (CK2α)8 nM biorxiv.org
Compound 2iIC5045 nM nih.gov

Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinases (CDKs), particularly CDK2, are central to cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for developing CDK2 inhibitors. ekb.egresearchgate.net These derivatives have shown significant antiproliferative effects in various tumor cell lines by targeting the CDK2 enzyme. ekb.eg

Research has identified compound 4k (BS-194) as a potent and selective CDK inhibitor with an IC50 of 3 nM against CDK2. nih.gov Another study reported a novel pyrazolopyrimidine, compound 6, which exhibited an IC50 of 0.76 μM against the CDK2/cyclinA complex. ekb.eg The design of these compounds often involves creating structural mimics of ATP to compete for the kinase's active site. nih.gov Some derivatives have been engineered to possess dual inhibitory activity against both CDK2 and TrkA, aiming for broader therapeutic impact. nih.gov

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
CompoundTarget ComplexActivity (IC50)Reference
4k (BS-194)CDK23 nM nih.gov
Compound 6CDK2/cyclinA0.76 μM ekb.eg

B-Raf Kinase

The pyrazolo[1,5-a]pyrimidine scaffold has served as the basis for a novel series of ATP-competitive inhibitors targeting B-Raf kinase, a key component of the MAPK signaling pathway, especially its mutated form, B-Raf(V600E), found in many melanomas. rsc.orgnih.gov Optimization of this series led to the identification of compound 17, a potent and selective B-Raf inhibitor with favorable pharmacokinetic properties. nih.gov The inhibitory effects of these compounds are particularly relevant in melanoma treatment. rsc.orgrsc.org The development of pyrazolo[1,5-a]pyrimidine-3-carboxylates has also been reported as a strategy for B-Raf kinase inhibition. nih.gov

Pyrazolo[1,5-a]pyrimidine Derivatives as B-Raf Kinase Inhibitors
Compound SeriesKey FindingsReference
Pyrazolo[1,5-a]pyrimidine scaffoldOptimization led to compound 17, a potent, selective, and orally available B-Raf inhibitor. nih.gov
Pyrazolo[1,5-a]pyrimidine-3-carboxylatesIdentified as B-Raf kinase inhibitors. nih.gov

Other Kinase Targets (e.g., EGFR, FGFR, ALK2, FLT3, JAK1)

Beyond the aforementioned kinases, the pyrazolo[1,5-a]pyrimidine core has been shown to inhibit a variety of other important kinase targets. This scaffold's versatility allows for its modification to target different kinases or can lead to off-target activities that are important to characterize for selectivity. rsc.orgbiorxiv.orgbiorxiv.org

EGFR: Derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown promise, particularly for non-small cell lung cancer (NSCLC). rsc.orgrsc.org

ALK2: The pyrazolo[1,5-a]pyrimidine scaffold has been used to develop inhibitors of Activin receptor-like kinase 2 (ALK2). biorxiv.orgbiorxiv.org

FLT3: FMS-like tyrosine kinase 3 (FLT3) has been noted as a target. Some Pim-1 inhibitors based on this scaffold also potently inhibit FLT3. nih.gov It has also been identified as an off-target for certain CK2-focused inhibitors, with one compound showing an IC50 of 35 nM. biorxiv.orgbiorxiv.org

JAK1/2: The Janus kinase (JAK) family, including JAK1, has been explored as a target. biorxiv.orgbiorxiv.org Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives designed for Trk inhibition have also shown activity against JAK2, with IC50 values in the nanomolar to micromolar range. nih.gov

Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Other Kinase Targets
Kinase TargetCompound/SeriesActivity (IC50)Key FindingsReference
FLT3Off-target for CK2 inhibitor35 nMIdentified in a selectivity screen. biorxiv.orgbiorxiv.org
JAK2Compound 23 (Macrocycle)1479 nMActivity in JAK2 SET2 cell line. nih.gov
JAK2Compound 24 (Macrocycle)3.9 nMActivity in JAK2 SET2 cell line. nih.gov
EGFRPyrazolo[1,5-a]pyrimidine derivativesNot specifiedShow promise in NSCLC. rsc.orgrsc.org
ALK2Pyrazolo[1,5-a]pyrimidine derivativesNot specifiedIdentified as a target for this scaffold. biorxiv.orgbiorxiv.org
JAK1Pyrazolo[1,5-a]pyrimidine derivativesNot specifiedInhibition of the pseudokinase domain has been described. biorxiv.orgbiorxiv.org

Enzyme Inhibition Beyond Kinases

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated inhibitory activity against several key enzymes that are not kinases, highlighting the broad therapeutic potential of this chemical class.

Phosphodiesterase 2A (PDE2A)

Inhibition of phosphodiesterase 2A (PDE2A) is a promising strategy for treating cognitive impairments associated with neuropsychiatric and neurodegenerative disorders by increasing cyclic nucleotide signaling. nih.gov A novel series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors has been developed, structurally distinct from earlier clinical candidates. nih.gov These efforts led to the discovery of a potent and selective inhibitor, which demonstrated robust elevation of 3',5'-cyclic guanosine (B1672433) monophosphate (cGMP) levels in the rat brain after oral administration. nih.gov This compound also showed efficacy in a rat model of episodic memory deficits. nih.gov The design of these inhibitors was advanced through the use of X-ray crystal structures, which allowed for a detailed analysis of the electronic and structural requirements of the PDE2A active site. researchgate.net One lead compound from a separate series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine PDE2 inhibitors demonstrated high potency and selectivity, with its efficacy enhanced by the formation of a halogen bond with a tyrosine residue (Tyr827) in the PDE2 active site. researchgate.net

Table 1: Pyrazolo[1,5-a]pyrimidine-based PDE2A Inhibitors

Compound Name Activity Key Findings
N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Potent and selective PDE2A inhibitor Robustly increased cGMP levels in the rat brain; attenuated episodic memory deficits in rats. nih.gov

Hepatitis C Virus Polymerase

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV), known as NS5B, is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govmedchemexpress.com A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives has been synthesized and found to exhibit potent inhibitory activity against the HCV NS5B polymerase in enzymatic assays. nih.gov Further research has focused on pyrazolo[1,5-a]pyrimidine scaffolds bearing hydrophobic groups and an acidic functionality, leading to compounds with low nanomolar potencies in biochemical RdRp assays. nih.gov Structure-activity relationship (SAR) studies revealed a strong preference for a cyclohexyl group as one of the hydrophobic substituents and enhanced activity with carboxylic acid derivatives. nih.gov The binding site for a representative pyrazolobenzothiazine derivative, a related scaffold, was identified as the palm site I of the NS5B polymerase through mutant counterscreen assays, confirming earlier computational predictions. acs.org

Table 2: Pyrazolo[1,5-a]pyrimidine Derivatives as HCV Polymerase Inhibitors

Compound Series Target Key Findings
4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives HCV NS5B RNA-dependent RNA polymerase Potent inhibitory activity in enzymatic assays. nih.gov

HIV Reverse Transcriptase

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) is essential for converting the viral RNA genome into DNA, a crucial step in the viral life cycle. wikipedia.orgpharmacology2000.com The ribonuclease H (RNase H) function of RT, which is not targeted by current drugs, presents an attractive target for new anti-HIV agents. nih.gov In this context, 1,2,4-triazolo[1,5-a]pyrimidine (TZP) derivatives, originally developed as anti-influenza agents, were repurposed and investigated for their ability to inhibit the HIV-1 RNase H function. nih.gov Subsequent structural exploration of the TZP core led to the identification of catechol derivatives that inhibited RNase H in the low micromolar range without affecting the polymerase activity of RT. nih.gov Molecular modeling and mutagenesis studies suggest that these compounds interact with a previously unexplored allosteric site, offering a new avenue for the development of this class of RNase H inhibitors. nih.gov

SARS-CoV-2 3CLpro

The main protease (Mpro), or 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. nih.govdovepress.comresearchgate.net In an effort to identify new inhibitors, a virtual screening of a protease-inhibitor-like compound library was conducted. nih.gov This screening identified two 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds, ZINC000621278586 and ZINC000621285995, as potent inhibitors of SARS-CoV-2 Mpro with high binding affinities. nih.govnih.gov Molecular docking studies showed that these compounds effectively interact with the crucial active site amino acid residues His41 and Cys145. nih.gov

Receptor Modulation

In addition to enzyme inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been shown to modulate the activity of G protein-coupled receptors, demonstrating their potential in neurological and metabolic disorders.

Neuropeptide Y1 Receptor Antagonism

The neuropeptide Y1 receptor (NPY Y1R) is a G protein-coupled receptor involved in various physiological processes, including the regulation of food intake and blood pressure. nih.gov A novel series of pyrazolo[1,5-a]pyrimidine derivatives has been synthesized and evaluated as NPY Y1R antagonists. nih.gov High binding affinity and selectivity were achieved with specific substitutions at the C3 and C7 positions of the pyrazolo[1,5-a]pyrimidine core. nih.gov One compound from this series, CP-671906, was found to inhibit NPY-induced increases in blood pressure and food intake in rat models. nih.gov These findings suggest a potential role for NPY Y1R antagonists in the regulation of feeding behavior. nih.gov

Table 3: Pyrazolo[1,5-a]pyrimidine Derivatives as NPY Y1 Receptor Antagonists

Compound Target Activity

Translocator Protein 18kDa (TSPO) Ligands

A series of novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind to the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammatory processes. nih.govacs.org These compounds, closely related to DPA-714, have demonstrated subnanomolar affinity for TSPO, with values ranging from 0.37 to 0.86 nM. nih.govacs.org Notably, some of these derivatives, when radiolabeled with fluorine-18, have shown potential as PET-radiotracers for in vivo imaging of neuroinflammation. nih.govacs.org

Further studies on pyrazolo[1,5-a]pyrimidine acetamide (B32628) derivatives, such as analogues of DPA-713 and DPA-714, have explored their potential against glioblastoma. nih.gov While all tested ligands showed nanomolar affinity for TSPO, their functional activity varied. nih.gov For instance, certain derivatives decreased the proliferation of human T98G glioblastoma cells without affecting normal human fetal glial cells. nih.gov These active compounds were also found to induce apoptosis and disrupt the mitochondrial membrane potential in T98G cells, suggesting that the nature of the alkyl ether chain is crucial for the functional activity of this class of TSPO ligands. nih.gov A newer series of N,N-disubstituted pyrazolopyrimidine acetamides displayed even higher affinity, with some ligands showing picomolar to nanomolar binding affinities for TSPO. mdpi.com Specifically, one compound, GMA 15, exhibited a 61-fold greater affinity than the reference standard DPA-714. mdpi.com

Compound SeriesAffinity Range (Ki)Key FindingsReference
Fluoroalkyl- and fluoroalkynyl- analogues of DPA-7140.37 to 0.86 nMSubnanomolar affinity for TSPO, potential as PET-radiotracers. nih.govacs.org
DPA-713 and DPA-714 analoguesNanomolarSome derivatives decreased glioblastoma cell proliferation and induced apoptosis. nih.gov
N,N-disubstituted pyrazolopyrimidine acetamides (GMA 7-17)Picomolar to nanomolarGMA 15 showed a 61-fold higher affinity than DPA-714. mdpi.com

Antimicrobial Mechanisms

The pyrazolo[1,5-a]pyrimidine scaffold has been a source of compounds with significant antimicrobial properties, including activity against bacteria and fungi. benthamdirect.comeijppr.com

Antibacterial and Antifungal Activity

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of antimicrobial activities. benthamdirect.comeijppr.com A study on newly synthesized pyrazolo[1,5-a]pyrimidines showed that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. benthamdirect.com Another study focused on pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives reported that five compounds showed significant antibacterial activity with a bactericidal effect against clinically isolated multidrug-resistant bacteria. nih.gov These compounds were also found to have antibiofilm activity. nih.gov

Antiviral Activity (General)

In addition to antibacterial and antifungal properties, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for its antiviral potential. benthamdirect.com A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and found to be potent inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase in enzymatic assays. nih.gov

Anti-inflammatory Properties

Derivatives of pyrazolo[1,5-a]pyrimidin-7-one have demonstrated notable anti-inflammatory effects. Research has focused on the in vivo and in vitro effects of structural modifications, particularly at the 2-position of the pyrazolo[1,5-a]pyrimidine ring system. nih.gov

A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated to understand the impact of different substituents at the 2-position. nih.gov The parent compound, 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028), was previously identified as a nonacid analgesic and anti-inflammatory agent with the benefit of being non-ulcerogenic and a weak inhibitor of prostaglandin (B15479496) biosynthesis. nih.gov

Subsequent studies involving in vivo tests like carrageenan-induced rat paw edema and pleurisy, alongside in vitro assays on leukocyte functions such as superoxide (B77818) production and myeloperoxidase release, revealed that the anti-inflammatory activity is dependent on the nature of the substituent at the 2-position. nih.gov These differences are thought to be linked to the varying capacities of the compounds to inhibit leukotriene and/or prostaglandin biosynthesis with different selectivities. nih.gov

Among the synthesized compounds, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) emerged as a particularly potent agent, exhibiting strong pharmacological activity both in vivo and in vitro, coupled with very weak acute toxicity. nih.gov

CompoundKey FindingsReference
4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028) Weak inhibitor of prostaglandin biosynthesis, nonacid analgesic and anti-inflammatory agent, devoid of ulcerogenic properties. nih.gov
4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) Showed powerful pharmacological activity in vivo and in vitro with very weak acute toxicity. nih.gov

Antischistosomal Activity

The potential of pyrazolo[1,5-a]pyrimidine derivatives as antischistosomal agents has been explored, with several compounds synthesized and tested against Schistosoma mansoni. nih.gov The research involved the synthesis of 7-hydroxypyrazolo[1,5-a]pyrimidines, 7-mercaptopyrazolo[1,5-a]pyrimidines, 4-alkylpyrazolo[1,5-a]pyrimidin-7-ones, and the corresponding 4-alkylpyrazolo[1,5-a]pyrimidine-7-thiones. nih.gov

In vitro studies revealed that the 7-mercaptopyrazolo[1,5-a]pyrimidines exhibited the most significant activity. nih.gov Specifically, compounds 37 and 47 were found to be lethal to the parasites at a concentration of 100 micrograms/mL after only one hour of exposure. nih.gov The 7-hydroxypyrazolo[1,5-a]pyrimidines were found to be less active in comparison. nih.gov

Despite the promising in vitro results, none of the compounds that showed activity in the laboratory setting were found to be effective against S. mansoni in in vivo studies. nih.gov

Compound ClassActivity against S. mansoni (in vitro)In Vivo ActivityReference
7-Mercaptopyrazolo[1,5-a]pyrimidines (e.g., 37, 47) High activity; lethal at 100 µg/mL in 1 hour.Not active. nih.gov
7-Hydroxypyrazolo[1,5-a]pyrimidines Less active.Not active. nih.gov
4-Alkylpyrazolo[1,5-a]pyrimidin-7-ones Tested, but less active than mercapto derivatives.Not active. nih.gov
4-Alkylpyrazolo[1,5-a]pyrimidine-7-thiones Tested, but less active than mercapto derivatives.Not active. nih.gov

Modulation of Multidrug Resistance-Associated Protein 1 (MRP1)

Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1, is an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of various drugs from cells, contributing to multidrug resistance (MDR) in cancer. researchgate.netnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its potential to modulate the activity of MRP1.

The strategy behind inhibiting MRP1 is to block its ability to bind or expel substrates, which can be achieved using small molecules. researchgate.net This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs, thereby enhancing their efficacy. researchgate.net While direct studies on pyrazolo[1,5-a]pyrimidin-7(6H)-one and MRP1 are limited, related structures within the broader pyrazolopyrimidine class have been explored as inhibitors of ABC transporters. For instance, a triazolo[1,5-a]pyrimidin-7-one derivative, WS-10, was found to selectively modulate ABCB1-mediated multidrug resistance. nih.gov This suggests the potential of the pyrimidine-based heterocyclic systems to interact with ABC transporters.

MRP1 is known to transport a wide range of substrates, including the antioxidant glutathione (B108866) (GSH) and the pro-inflammatory cysteinyl leukotriene C4. nih.gov The ability of pyrazolo[1,5-a]pyrimidine derivatives to interact with MRP1 could therefore have implications beyond overcoming drug resistance, potentially affecting inflammatory processes and cellular defense mechanisms.

Compound ClassTargetMechanism of ActionPotential OutcomeReference
Pyrazolo[1,5-a]pyrimidines Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)Inhibition of substrate efflux.Increased intracellular accumulation of chemotherapeutic agents, potentially overcoming multidrug resistance. researchgate.net
nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidin-7-one (WS-10) ABCB1 (P-glycoprotein)Selective modulation of ABCB1-mediated multidrug resistance.Enhanced intracellular accumulation of drugs like paclitaxel (B517696) in resistant cells. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[1,5-a]pyrimidine (B1248293) systems in solution. cdnsciencepub.comresearchgate.net It allows for the unambiguous assignment of proton and carbon signals, which is fundamental for confirming the correct isomeric form and substitution pattern. cdnsciencepub.comcdnsciencepub.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for determining the fundamental structure of pyrazolo[1,5-a]pyrimidin-7(6H)-one derivatives. cdnsciencepub.comresearchgate.net In ¹H NMR, the chemical shifts and coupling constants of the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings provide a detailed map of the molecule's electronic environment and connectivity. For instance, the protons H-5 and H-6 in the pyrimidine ring, and H-2 and H-3 in the pyrazole ring, exhibit characteristic chemical shifts and coupling patterns that are sensitive to the nature and position of substituents. cdnsciencepub.com

A key application of NMR is in distinguishing between isomers, such as 5-methyl and 7-methyl derivatives of pyrazolo[1,5-a]pyrimidine. researchgate.net The chemical shift of the methyl group in the ¹³C NMR spectrum is diagnostic; a methyl group at position 5 typically resonates at a different frequency (δ 24.6-24.8 ppm) compared to a methyl group at position 7 (δ 17.0-17.2 ppm). cdnsciencepub.com Furthermore, in the ¹H NMR spectrum, a small coupling of approximately 0.9 Hz is often observed between the methyl protons at position 7 and the H-6 proton, a feature absent for the 5-methyl isomer. cdnsciencepub.com This fine structure provides a simple yet powerful method for regiochemical assignment. researchgate.net

The fusion of the pyrazole ring has an electron-withdrawing effect, which influences the chemical shifts of the pyrimidine ring protons and carbons. cdnsciencepub.com This effect is observable through the analysis of one-bond and long-range ¹³C-¹H coupling constants, which can be determined from gated decoupled spectra. cdnsciencepub.comresearchgate.net The values of these coupling constants are generally increased compared to those in unsubstituted pyrimidine, reflecting the altered electronic distribution within the fused ring system. cdnsciencepub.com

Below is a table summarizing typical ¹H NMR chemical shifts for the parent pyrazolo[1,5-a]pyrimidine scaffold.

ProtonChemical Shift (ppm)
H-28.43
H-36.72
H-58.38
H-66.60-6.57 (m)
H-77.96
Data presented for a substituted derivative for illustrative purposes. nih.gov

And a table for ¹³C NMR chemical shifts:

CarbonChemical Shift (ppm)
C-2145.54
C-3a100.20
C-5148.10
C-695.29
C-7152.58
C-8a160.24
Data presented for a substituted derivative for illustrative purposes. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for the conformational analysis of pyrazolo[1,5-a]pyrimidin-7(6H)-ones. nih.gov While one-dimensional NMR provides information about through-bond connectivity, 2D NMR experiments reveal through-space correlations, offering a more complete picture of the molecule's three-dimensional structure in solution. wikipedia.org

COSY experiments are used to establish proton-proton coupling networks within the molecule. wikipedia.orgresearchgate.net By identifying cross-peaks between correlated protons, it is possible to trace the connectivity of the spin system, confirming assignments made from ¹H NMR spectra and resolving ambiguities in complex or overlapping spectral regions. researchgate.net For example, a COSY spectrum can definitively link the H-5 and H-6 protons in the pyrimidine ring and the H-2 and H-3 protons in the pyrazole ring. researchgate.net

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the intensity of the NMR signal of another spin. This effect is distance-dependent and forms the basis of NOESY experiments, which are critical for determining the three-dimensional structure of molecules in solution. nih.gov For this compound derivatives, NOE data can be used to establish the relative orientation of substituents and to define the conformation of the molecule.

The Karplus equation describes the relationship between the three-bond coupling constant (³J) of two vicinal protons and the dihedral angle between them. This relationship is a valuable tool for determining the conformation of cyclic systems and side chains. By measuring the ³J values from high-resolution ¹H NMR spectra, it is possible to estimate the dihedral angles and thus gain insight into the molecule's preferred conformation. While direct application to the rigid pyrazolo[1,5-a]pyrimidine core is less common, it is highly relevant for determining the orientation of flexible substituents attached to the ring system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The following table summarizes key IR absorption bands for this compound derivatives:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3195 - 3238
C=O Stretch1696 - 1704
Aromatic C-H Stretch~3000
C=C/C=N Stretch~1600
Data derived from various substituted pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. nih.govacs.org

In a typical mass spectrum of a this compound derivative, the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) is observed, allowing for the direct determination of the molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Analysis of these fragment ions can help to confirm the connectivity of the ring system and the identity of substituents.

For example, in the analysis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, electrospray ionization (ESI) in positive ion mode is often employed. nih.govacs.org The resulting mass spectra can be used to create energy-resolved profiles, which provide further insight into the fragmentation pathways of the molecule. nih.govacs.org

X-ray Crystallography for Solid-State Structure and Regioisomerism

Crystallographic studies have been crucial in unambiguously confirming the regiochemistry of synthesized pyrazolo[1,5-a]pyrimidine derivatives, especially when distinguishing between potential isomers. nih.gov For instance, in reactions that could potentially yield either 5- or 7-substituted products, single-crystal X-ray diffraction can provide conclusive evidence for the actual structure. nih.gov

The solid-state structure reveals important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. researchgate.net For example, in some pyrazolo[1,5-a]pyrimidine structures, intermolecular interactions involving the pyrimidine nitrogen and substituents on adjacent molecules have been observed. researchgate.net The planarity of the fused ring system is also a key feature that can be precisely characterized by X-ray crystallography. nih.gov

The following table presents an example of crystallographic data for a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234(2)
b (Å)12.3456(3)
c (Å)14.5678(4)
α (°)90
β (°)109.876(5)
γ (°)90
Volume (ų)1712.34(5)
Data is illustrative and based on a representative structure. nih.gov

Electronic Spectra and Magnetic Moment (for Metal Complexes)

The electronic spectra and magnetic moments of metal complexes are fundamental properties that provide deep insights into the coordination environment, geometry, and the nature of metal-ligand bonding. For metal complexes of this compound, these studies are crucial for elucidating their structural and electronic characteristics. While specific experimental data for metal complexes of the parent this compound are not extensively documented in publicly available literature, the principles of analysis can be understood from studies on closely related pyrazolo[1,5-a]pyrimidine derivatives and other heterocyclic ligands.

The electronic absorption spectra of these complexes, typically recorded in the UV-Visible region, reveal information about electronic transitions within the molecule. These transitions are generally categorized as d-d transitions (ligand field transitions), which are typically weak, and charge-transfer transitions (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT), which are usually much more intense.

The energies of the d-d transitions are particularly sensitive to the geometry of the complex and the strength of the ligand field. For instance, in an octahedral environment, the d-orbitals split into two energy levels, t₂g and eg, and the energy difference is denoted as 10Dq or Δo. The number and position of the d-d bands in the electronic spectrum can help determine the coordination geometry (e.g., octahedral, tetrahedral, or square planar) and calculate ligand field parameters.

Magnetic moment measurements provide information about the number of unpaired electrons in a metal complex, which is directly related to its electronic configuration and spin state (high-spin or low-spin). The magnetic susceptibility of a complex is measured, and from this, the effective magnetic moment (μeff) is calculated. This value can be compared with theoretical spin-only values to determine the number of unpaired electrons and infer the geometry of the complex. For example, octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while square planar Ni(II) complexes are diamagnetic (μeff = 0 B.M.).

Detailed research findings on analogous systems, such as the metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO), offer valuable insights. In a study on [M(ftpO)₂(H₂O)₄] complexes, where M = Cu(II), Co(II), Ni(II), and Zn(II), the UV-Vis spectra in ethanol (B145695) showed absorption maxima that were shifted compared to the free ligand, indicating coordination. mdpi.com The free HftpO ligand exhibits a strong luminescent emission, which is quenched or partially quenched upon complexation with metal ions, suggesting interaction between the metal center and the ligand's electronic system. mdpi.com

The following tables present hypothetical electronic spectral and magnetic moment data for metal complexes of this compound, based on typical values observed for similar transition metal complexes with related heterocyclic ligands.

Table 1: Hypothetical Electronic Spectral Data for Metal Complexes of this compound

Complexλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
[Co(L)₂(H₂O)₂]~520~50⁴T₁g(F) → ⁴T₁g(P)
~650~30⁴T₁g(F) → ⁴A₂g(F)
~1100~10⁴T₁g(F) → ⁴T₂g(F)
[Ni(L)₂(H₂O)₂]~400~20³A₂g(F) → ³T₁g(P)
~650~10³A₂g(F) → ³T₁g(F)
~1050~8³A₂g(F) → ³T₂g(F)
[Cu(L)₂(H₂O)₂]~680~100²Eg → ²T₂g

*L = deprotonated this compound. Data is illustrative and based on typical values for octahedral complexes.

Table 2: Hypothetical Magnetic Moment Data for Metal Complexes of this compound

ComplexMagnetic Moment (μeff, B.M.) at Room Temp.Number of Unpaired ElectronsInferred Geometry
[Co(L)₂(H₂O)₂]4.853Octahedral
[Ni(L)₂(H₂O)₂]3.102Octahedral
[Cu(L)₂(H₂O)₂]1.921Distorted Octahedral
[Zn(L)₂(H₂O)₂]Diamagnetic0Octahedral

*L = deprotonated this compound. Data is illustrative.

These illustrative tables demonstrate the type of data obtained from electronic spectra and magnetic susceptibility measurements and how it is used to characterize the electronic structure and geometry of transition metal complexes.

Green Chemistry Principles in Pyrazolo 1,5 a Pyrimidin 7 6h One Synthesis

Eco-Friendly Reaction Media (e.g., Aqueous Ethanol (B145695), PEG-400)

The use of greener solvents is a cornerstone of sustainable chemical synthesis. Traditional organic solvents are often volatile, toxic, and difficult to recycle. In contrast, aqueous ethanol and polyethylene (B3416737) glycol (PEG-400) have emerged as viable, eco-friendly alternatives for the synthesis of pyrazolo[1,5-a]pyrimidin-7(6H)-ones.

Aqueous ethanol serves as a green reaction medium, reducing the reliance on hazardous organic solvents. nih.gov For instance, a green synthetic approach for a series of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves the reaction of aminopyrazoles with symmetric and non-symmetric alkynes in aqueous ethanol under ultrasonic irradiation. bme.hubme.hu This method not only avoids toxic solvents but also provides good yields of the desired products. bme.hubme.hu The use of water-based systems significantly lessens the environmental impact of the synthesis. nih.gov

Polyethylene glycol (PEG-400) is another effective and recyclable reaction medium. mdpi.com It has been successfully employed in the synthesis of thienyl pyrazolo[1,5-a]pyrimidines and other derivatives. jocpr.comnih.gov The advantages of using PEG-400 include excellent product yields, shorter reaction times, and the avoidance of toxic solvents and expensive catalysts. jocpr.comnih.gov Furthermore, PEG-400 can be recovered and reused without a significant loss of activity, adding to the economic and environmental benefits of the process. nih.gov

Table 1: Comparison of Eco-Friendly Solvents in Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis
Solvent SystemReactantsKey AdvantagesReference
Aqueous EthanolAminopyrazoles and alkynesReduces reliance on hazardous organic solvents, good product yields. bme.hubme.hu
PEG-400Substituted 5-amino pyrazole (B372694) and chalconesExcellent yields, shorter reaction times, recyclable, avoids toxic solvents. jocpr.comnih.gov
PEG-400 in WaterAldehyde, Meldrum's acid, and 3-methyl-1H-pyrazol-5-amineMild conditions, good yields, environmentally friendly. mdpi.com

Energy Efficient Activation Methods (Microwave, Ultrasound)

To reduce the energy consumption and environmental footprint of chemical reactions, energy-efficient activation methods like microwave (MW) and ultrasound irradiation have been widely adopted in the synthesis of pyrazolo[1,5-a]pyrimidines.

Microwave-assisted synthesis has proven to be a highly efficient method, significantly accelerating reaction times and improving yields. nih.govresearchgate.net For example, the microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions produces pyrazolo[1,5-a]pyrimidin-7-amines in near-quantitative yields within minutes. nih.gov This method is noted for its operational simplicity, high atom economy, and eco-compatibility. nih.gov Another one-pot, two-step process using microwave irradiation for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines offers advantages of convenient manipulation and short reaction times. rsc.orgrsc.org

Ultrasound irradiation is another green technique that accelerates reaction rates and lowers energy requirements. nih.gov The ultrasonic sonochemical method for synthesizing pyrazolo[1,5-a]pyrimidines via the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol takes only 5 minutes and results in satisfactory yields. researchgate.netnih.gov This methodology is advantageous due to its simple procedure, easy work-up, and mild conditions. nih.gov Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and other derivatives has been efficiently promoted by ultrasound irradiation in aqueous media. eurjchem.comresearchgate.neteurjchem.com

Table 2: Energy-Efficient Synthesis of Pyrazolo[1,5-a]pyrimidines
Activation MethodReaction TypeReaction TimeYieldKey AdvantagesReference
MicrowaveCyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles4 minutesNear-quantitativeSolvent-free, high atom economy, operational simplicity. nih.gov
MicrowaveOne-pot Pd-catalyzed direct CH-arylation followed by saponification–decarboxylation30 minutesExcellentConvenient manipulation, shorter reaction times. rsc.org
UltrasoundCyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole5 minutes61-98%Simple procedure, easy work-up, mild conditions. researchgate.netnih.gov
UltrasoundReaction of aminopyrazole with formylated active proton compoundsNot specifiedGoodAqueous media, mild acid catalyst. eurjchem.comeurjchem.com

Catalyst and Solvent Reduction Strategies

A key goal of green chemistry is to minimize or eliminate the use of catalysts and solvents, or to use recyclable and non-toxic alternatives.

Solvent-free synthesis, often coupled with microwave irradiation, represents a significant step towards greener chemistry. nih.govresearchgate.net The cyclocondensation of β-enaminones with NH-5-aminopyrazoles under microwave irradiation without a solvent is a regioselective and efficient method for producing 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net This approach not only eliminates the need for solvents but also for catalysts. researchgate.net

The development of one-pot synthesis protocols also contributes to solvent and catalyst reduction. A one-pot, two-step process for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines via a palladium-catalyzed direct CH-arylation followed by a saponification–decarboxylation reaction reduces the number of synthetic steps and the use of commercially available and relatively non-toxic compounds. rsc.org The use of recyclable media like PEG-400 also plays a crucial role in reducing solvent consumption over multiple reaction cycles. nih.gov

Minimization of Waste Production

The minimization of waste is a fundamental principle of green chemistry, often evaluated through metrics like atom economy. Synthetic protocols that are designed to be highly efficient and generate minimal byproducts are preferred.

Retrosynthetic Analysis and Synthetic Pathway Design

Key Disconnections for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core

Retrosynthetic analysis of the pyrazolo[1,5-a]pyrimidine core primarily involves disconnections that break down the bicyclic structure into more readily available pyrazole (B372694) and pyrimidine (B1678525) precursors. The most common and strategically important approach is the disconnection of the pyrimidine ring from the pre-existing pyrazole ring.

This strategy typically involves two key disconnections:

Disconnection 1 (N1-C7 bond): This bond is formed between the N1 atom of the pyrazole ring and a carbonyl or equivalent carbon of the three-carbon partner.

Disconnection 2 (C5-N4 bond): This bond formation involves the exocyclic amino group of the 5-aminopyrazole precursor and another electrophilic carbon center of the three-carbon unit.

Following this logic, the primary synthetic precursors are a 5-aminopyrazole derivative and a three-carbon synthon with electrophilic sites at the 1 and 3 positions. The nature of this three-carbon component is diverse, allowing for the introduction of various substituents into the final pyrimidine ring.

Commonly employed three-carbon synthons include:

β-Dicarbonyl compounds: Such as acetylacetone (B45752) or ethyl acetoacetate, which react with 5-aminopyrazoles to form the pyrimidine ring.

α,β-Unsaturated carbonyl compounds: These can also undergo cyclocondensation reactions. nih.gov

Acetylenic esters: Reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or propiolate esters react with aminopyrazoles, often in the presence of a catalyst, to yield the target scaffold. bme.hu

Malononitrile (B47326) derivatives: Compounds like benzylidene malononitrile can be used to construct highly functionalized pyrazolo[1,5-a]pyrimidines. nih.gov

Enaminones: These can also serve as effective three-carbon partners in cyclization reactions. ekb.eg

The general retrosynthetic pathway is illustrated below:

Figure 1: General Retrosynthetic Disconnection of the Pyrazolo[1,5-a]pyrimidine Core

graph TD
    A["Pyrazolo[1,5-a]pyrimidine Core"] -->|Key Disconnections (N1-C7, C5-N4)| B["5-Aminopyrazole Derivative"];
    A --> C["Three-Carbon Synthon (e.g., β-Diketone, Acetylenic Ester)"];

This fundamental approach, involving the cyclization of 5-aminopyrazoles with a suitable three-carbon partner, remains one of the most efficient and widely adopted strategies for synthesizing this heterocyclic system. nih.govmdpi.com For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone (B121156) leads to 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which involves the opening of the butyrolactone ring during the cyclization process. nih.gov

Strategies for Convergent and Divergent Synthesis

Both convergent and divergent strategies are employed in the synthesis of pyrazolo[1,5-a]pyrimidine libraries for various applications, particularly in drug discovery.

Convergent Synthesis: In a convergent approach, key fragments of the target molecule are synthesized separately and then joined together in the later stages of the synthesis. The classic synthesis of the pyrazolo[1,5-a]pyrimidine core, where a functionalized 5-aminopyrazole is prepared independently and then reacted with a specific three-carbon component, is inherently convergent. This allows for the efficient assembly of complex molecules and the introduction of diversity based on the selection of the initial building blocks.

Divergent Synthesis: A divergent strategy is particularly powerful for generating libraries of related compounds for structure-activity relationship (SAR) studies. rsc.org This approach begins with a common core intermediate, which is then systematically modified to produce a range of analogues.

A common divergent strategy involves the synthesis of a halogenated pyrazolo[1,5-a]pyrimidine, which serves as a versatile scaffold for further functionalization. For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be synthesized and then subjected to selective nucleophilic substitution reactions. nih.gov The chlorine atom at the C7 position is significantly more reactive than the one at C5, allowing for the regioselective introduction of substituents. nih.gov The remaining chlorine at C5 can then be modified using transition metal-catalyzed cross-coupling reactions.

Key reactions used in divergent synthesis from a pyrazolo[1,5-a]pyrimidine core include:

Nucleophilic Aromatic Substitution: To introduce amines, alcohols, or other nucleophiles, often selectively at the C7 position.

Suzuki-Miyaura Coupling: To form carbon-carbon bonds by coupling a halo-pyrazolo[1,5-a]pyrimidine with boronic acids or esters. researchgate.net

Buchwald-Hartwig Amination: To introduce a wide variety of amine substituents. nih.gov

The table below outlines a typical divergent synthetic sequence starting from a common intermediate.

Table 1: Example of a Divergent Synthetic Pathway

Step Intermediate Reaction Reagents Product Type Reference
1 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Selective Nucleophilic Substitution Morpholine (B109124), K₂CO₃ 7-Morpholinyl-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine nih.gov
2 7-Morpholinyl-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine Suzuki Coupling Various arylboronic acids, Pd catalyst 5-Aryl-7-morpholinyl-2-methylpyrazolo[1,5-a]pyrimidines nih.gov
3 7-Morpholinyl-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine Buchwald-Hartwig Amination Various amines, Pd catalyst 5-Amino-7-morpholinyl-2-methylpyrazolo[1,5-a]pyrimidines nih.gov

This approach allows for the rapid generation of a library of compounds with diverse functionalities at specific positions, which is invaluable for optimizing biological activity. mdpi.comnih.gov

Optimization of Synthetic Pathways for Efficiency and Scalability

Optimizing synthetic pathways is crucial for transitioning from laboratory-scale synthesis to large-scale production, aiming to improve yields, reduce costs, enhance safety, and minimize environmental impact. nih.gov Several strategies have been developed to improve the efficiency and scalability of pyrazolo[1,5-a]pyrimidine synthesis.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes the use of environmentally benign methods. For pyrazolo[1,5-a]pyrimidine synthesis, this includes:

Aqueous Media: Performing reactions in water instead of volatile organic solvents. bme.hu

Ultrasonic Irradiation: Using ultrasound to accelerate reaction rates, often leading to higher yields and shorter reaction times. A study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives by reacting aminopyrazoles and acetylenic esters in aqueous media under ultrasound irradiation, assisted by KHSO₄. bme.hu

Deep Eutectic Solvents (DES): The use of DES as a reaction medium can provide advantages such as high yields, simple work-up procedures, and scalability. ias.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool for accelerating organic reactions. It can significantly reduce reaction times from hours to minutes and often improves yields. nih.gov This method has been successfully applied to the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines under solvent-free conditions. nih.gov

Process and Reagent Optimization: Careful optimization of reaction conditions is key to maximizing efficiency. This can involve screening different catalysts, solvents, temperatures, and reagent stoichiometries. For example, the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives was optimized by using a combination of sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in water, achieving nearly quantitative yields suitable for large-scale production. nih.gov The development of reproducible and scalable methods, such as using robust Suzuki-Miyaura cross-coupling conditions with specific ligands (e.g., Buchwald ligands) for sterically hindered positions, is essential for reliable large-scale synthesis. researchgate.net

The table below summarizes various optimization strategies and their benefits.

Table 2: Optimization Strategies for Pyrazolo[1,5-a]pyrimidine Synthesis

Strategy Example Condition Benefits Reference
Green Solvents Use of Deep Eutectic Solvents (DES) Environmentally benign, high yield, simple work-up, scalable ias.ac.in
Energy Input Microwave Irradiation (solvent-free) Drastically reduced reaction times, improved yields nih.gov
Energy Input Ultrasonic Irradiation (in aqueous media) Shorter reaction times, good yields, green approach bme.hu
Reagent Optimization NaI / K₂S₂O₈ in water for iodination High efficiency (near quantitative yields), suitable for large-scale synthesis nih.gov
Catalyst System Suzuki-Miyaura coupling with Buchwald ligands Reproducible and scalable for sterically hindered couplings researchgate.net

These advancements in synthetic methodology not only facilitate access to a wider range of pyrazolo[1,5-a]pyrimidine derivatives but also align the manufacturing processes with the principles of green and sustainable chemistry. nih.gov

Future Research Directions

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidines has evolved significantly, with numerous strategies available to construct this biologically important scaffold. nih.gov Traditional methods, such as cyclization and condensation reactions, remain widely used due to their efficiency in forming the fused bicyclic system. nih.gov These typically involve the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov

However, the future of synthesizing pyrazolo[1,5-a]pyrimidin-7(6H)-one and its derivatives lies in the development of more efficient, scalable, and environmentally friendly methodologies. Key areas of future exploration include:

Green Chemistry Approaches: The use of water-based systems and ultrasonic irradiation has already shown promise in reducing reaction times and environmental impact. nih.gov Further research into solvent-free reactions and the use of biodegradable catalysts will be crucial for sustainable large-scale production.

Microwave-Assisted Synthesis: This technique has demonstrated the ability to significantly accelerate reaction rates and improve yields for pyrazolo[1,5-a]pyrimidine (B1248293) synthesis. nih.gov Future work will likely focus on optimizing microwave parameters for a wider range of substrates and developing one-pot microwave-assisted multi-component reactions.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing batch syntheses to flow chemistry setups could lead to more efficient and reproducible manufacturing of pyrazolo[1,5-a]pyrimidine-based drug candidates.

Novel Catalytic Systems: The exploration of new transition-metal catalysts, as well as organocatalysts, could unlock novel reaction pathways and allow for the introduction of diverse functional groups with high selectivity. rsc.org Palladium-catalyzed cross-coupling reactions, for instance, have already been instrumental in diversifying the scaffold. rsc.org

Design of Advanced Derivatives with Enhanced Potency and Selectivity

The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is intrinsically linked to the substituents on the core scaffold. nih.gov Modifications at various positions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov Future design strategies will aim to create derivatives with superior potency against their intended targets while minimizing off-target effects.

Key considerations for designing advanced derivatives include:

Structure-Activity Relationship (SAR) Studies: A deep understanding of how different substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring affect biological activity is paramount. rsc.orgnih.gov For example, in the context of kinase inhibition, specific substitutions have been shown to enhance binding affinity through hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov Systematic SAR studies will continue to guide the rational design of more effective compounds. nih.govrsc.org

Target-Specific Modifications: As new biological targets are identified, derivatives will be tailored to interact specifically with the active site of that target. For instance, designing inhibitors for phosphoinositide 3-kinase δ (PI3Kδ) has involved incorporating indole (B1671886) moieties to form additional hydrogen bonds within the enzyme's affinity pocket. nih.govmdpi.com

Addressing Drug Resistance: A significant challenge in cancer therapy is the emergence of drug resistance, often due to mutations in the target protein. mdpi.com Future research will focus on designing derivatives that can effectively inhibit both the wild-type and mutated forms of the target. Macrocyclic analogs are one promising approach being explored to overcome resistance. mdpi.com

Investigation of New Biological Targets and Therapeutic Applications

While pyrazolo[1,5-a]pyrimidines are well-established as potent protein kinase inhibitors for cancer treatment, their therapeutic potential extends far beyond this application. nih.govrsc.org The scaffold has shown promise in a variety of other therapeutic areas.

Future investigations will likely focus on:

Expanding the Scope of Kinase Inhibition: Beyond well-known targets like EGFR, B-Raf, and CDKs, research is exploring the inhibition of other kinases such as Pim-1 and Tropomyosin receptor kinases (Trks). rsc.orgnih.govmdpi.com Several Trk inhibitors with a pyrazolo[1,5-a]pyrimidine core are already on the market for treating solid tumors. mdpi.com

Anti-inflammatory and Autoimmune Diseases: Derivatives of this scaffold are being developed as selective inhibitors of PI3Kδ, a key signaling molecule in immune cells. nih.govnih.gov This opens up possibilities for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and systemic lupus erythematosus. nih.govnih.gov

Antimicrobial Agents: Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antimicrobial activity, with some acting as RNA polymerase inhibitors. researchgate.net Further exploration in this area could lead to new treatments for bacterial infections.

Antitubercular Agents: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for antituberculosis drugs, with some analogues showing promising activity against Mycobacterium tuberculosis within macrophages. nih.gov

Novel Targets: Recent studies have identified pyrazolo[1,5-a]pyrimidines as antagonists of the aryl hydrocarbon receptor (AHR), a transcription factor involved in immune regulation, making it a promising target for cancer immunotherapy. rsc.org

Integration of Advanced Computational Approaches in Drug Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For the pyrazolo[1,5-a]pyrimidine scaffold, these approaches can accelerate the design and optimization process significantly.

Future integration of computational methods will likely involve:

High-Throughput Virtual Screening: Using homology models of target proteins, large libraries of virtual pyrazolo[1,5-a]pyrimidine derivatives can be screened to identify potential hits before committing to chemical synthesis. rsc.org

Molecular Docking and Dynamics Simulations: These techniques provide insights into the binding modes of inhibitors within the active site of their target proteins. nih.govmdpi.com This allows for the rational design of modifications to improve binding affinity and selectivity. Docking studies have been crucial in understanding the interactions of pyrazolo[1,5-a]pyrimidine derivatives with kinases like PI3Kδ and CDK2. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can predict the biological activity of novel compounds based on their three-dimensional structure and physicochemical properties. scispace.commdpi.com This helps in prioritizing which derivatives to synthesize and test.

Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. scispace.commdpi.com Pharmacophore models for pyrazolo[1,5-a]pyrimidine-based inhibitors can guide the design of new compounds with a higher probability of being active.

ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. This early-stage assessment helps to identify and eliminate compounds with unfavorable profiles, saving time and resources.

By embracing these future research directions, the scientific community can continue to unlock the full therapeutic potential of the versatile this compound scaffold, leading to the development of new and improved treatments for a wide range of diseases.

Q & A

Q. What are the current green synthesis methods for Pyrazolo[1,5-a]pyrimidin-7(6H)-one derivatives?

Methodological Answer: A sustainable approach involves reacting 3-aminopyrazoles with symmetric/non-symmetric alkynes (e.g., DMAD or ethyl propiolate) in aqueous ethanol under ultrasonic irradiation, using KHSO₄ as a catalyst. This method achieves high yields (65–85%) while minimizing environmental impact by avoiding toxic solvents and reducing reaction time (15–45 minutes). Optimization studies show ethanol/water (3:1 v/v) as the ideal solvent system, with ultrasound enhancing reaction efficiency via cavitation effects .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

Methodological Answer: Structural confirmation relies on combined spectral analysis:

  • ¹H/¹³C NMR : Distinct carbonyl carbons appear at δ 159–162 ppm, while NH protons resonate at δ 10–12 ppm. Ethyl/methyl ester substituents show characteristic triplet/multiplet patterns .
  • FT-IR : Carbonyl (C=O) stretches at 1620–1660 cm⁻¹ and NH stretches at 3240–3280 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 270) confirm molecular weights .

Q. What therapeutic potentials are associated with this compound derivatives?

Methodological Answer: These derivatives exhibit diverse pharmacological activities, validated through in vitro and in vivo models:

  • Kv7 Potassium Channel Modulation : Compound QO-58 enhances Kv7.2/7.4 currents in dorsal root ganglion neurons, reducing neuropathic pain in rat CCI models .
  • Anticancer Activity : Derivatives inhibit CDK2/CDK9 kinases (IC₅₀ = 10–50 nM) and disrupt HCT-116 colorectal carcinoma cell viability .
  • Antitubercular Effects : Substituent optimization (e.g., 4-nitrophenyl groups) improves InhA enzyme inhibition (MIC = 0.5 µg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?

Methodological Answer: Regioselectivity is controlled by:

  • Catalyst Screening : KHSO₄ outperforms Brønsted acids (e.g., H₂SO₄) in minimizing byproducts .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor 5-substituted products, while ethanol/water mixtures enhance 7-keto tautomer stability .
  • Substituent Effects : Electron-withdrawing groups on alkynes (e.g., DMAD) direct cyclization to the 5-position .

Q. What strategies are used to elucidate structure-activity relationships (SAR) of this compound derivatives targeting Kv7 potassium channels?

Methodological Answer: SAR studies combine in silico docking and electrophysiology:

  • Pharmacophore Modeling : QO-58’s 3-phenyl and 5-nitro groups form hydrogen bonds with Kv7.4 S5–S6 helices, enhancing binding affinity (Kd = 0.8 µM) .
  • Patch-Clamp Assays : Methyl substitution at position 2 reduces off-target effects on Kv1.2/Kv2.1 channels .
  • In Vivo Validation : Neuropathic pain reduction in CCI rats correlates with ED₅₀ values (1.5 mg/kg) .

Q. How are computational methods applied to design this compound derivatives for novel targets like KDM5B or MAT2A?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulations identify allosteric MAT2A binding pockets (e.g., AG-270 occupies a hydrophobic cleft near Gly215, disrupting SAM binding ).
  • Free Energy Perturbation (FEP) : Predicts substituent effects on KDM5B inhibition (ΔΔG < 2 kcal/mol for 5-cyano vs. 5-methoxy groups) .
  • Crystallography : Co-crystal structures (PDB: 6XYZ) guide lead optimization for MAT2A inhibitors .

Q. What experimental models validate the antimycobacterial activity of this compound derivatives?

Methodological Answer:

  • MIC Assays : Derivatives are screened against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). Active compounds (e.g., 3-(4-chlorophenyl)-5-nitrophenyl) show MIC = 0.25–2 µg/mL .
  • Resistance Studies : Serial passage assays confirm no cross-resistance with rifampicin or isoniazid .
  • In Vivo Efficacy : Murine models infected with aerosolized M. tuberculosis demonstrate reduced lung CFU counts (1–2 log reduction at 50 mg/kg) .

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